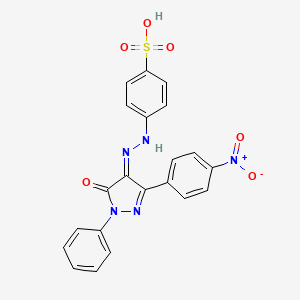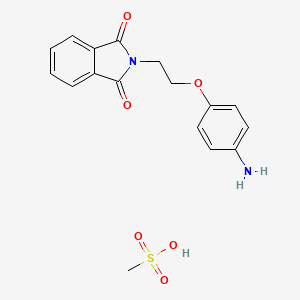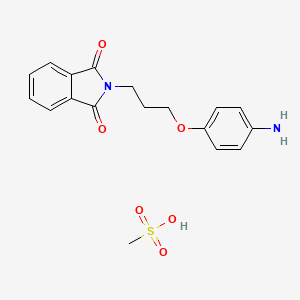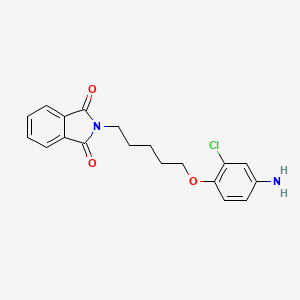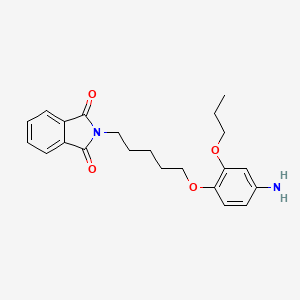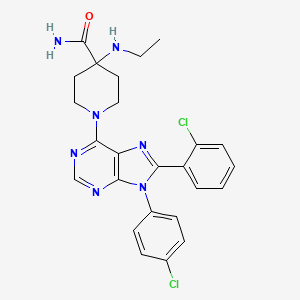
Otenabant
Vue d'ensemble
Description
Otenabant, également connu sous le nom de CP-945,598, est un antagoniste puissant et hautement sélectif du récepteur cannabinoïde CB1. Il a été développé par Pfizer pour le traitement de l'obésité. son développement a été interrompu en raison d'effets indésirables observés lors d'essais cliniques de composés similaires .
Mécanisme D'action
Target of Action
Otenabant, also known as CP-945,598, is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1) with a Ki of 0.7 nM . It exhibits 10,000-fold greater selectivity against the human CB2 receptor .
Mode of Action
This compound interacts with the CB1 receptor, blocking its activation. Pre-clinical and clinical trial data suggest that CB1 antagonists like this compound may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity .
Biochemical Pathways
The CB1 receptor is involved in the regulation of various physiological and pathological activities, including mood, appetite, pain, learning, memory, and inflammation . By blocking the CB1 receptor, this compound can influence these activities. For instance, it has been suggested that CB1 antagonists may have favorable effects on glucose metabolism, which could be beneficial for patients with type 2 diabetes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the CB1 receptor. By blocking this receptor, this compound can influence a variety of physiological processes, potentially leading to effects such as improved glucose metabolism and reduced appetite .
Analyse Biochimique
Biochemical Properties
Otenabant interacts with the cannabinoid receptor CB1, exhibiting a Ki value of 0.7 nM . This interaction is highly selective, with this compound showing 10,000-fold greater selectivity against the human CB2 receptor .
Cellular Effects
The effects of this compound on cells are primarily mediated through its antagonistic action on the CB1 receptor. By blocking this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism associated with the endocannabinoid system .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CB1 receptor and inhibiting its activation . This binding interaction can lead to changes in gene expression and cellular signaling pathways associated with the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with the CB1 receptor, which plays a crucial role in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its specific binding to the CB1 receptor .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the distribution of the CB1 receptor, as this compound specifically binds to this receptor
Méthodes De Préparation
L'otenabant peut être synthétisé par une série de réactions chimiques impliquant la formation de dérivés de la purine et de la pipéridine. La voie de synthèse implique généralement la réaction de dérivés de 2-chlorophényle et de 4-chlorophényle avec des intermédiaires de la purine et de la pipéridine dans des conditions contrôlées . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces réactions pour une synthèse à grande échelle, assurant un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
L'otenabant subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.
Réduction : Cette réaction peut réduire les doubles liaisons ou d'autres groupes fonctionnels, affectant les propriétés du composé.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et autres nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans la molécule
Applications de la recherche scientifique
L'this compound a été étudié pour son potentiel dans le traitement de l'obésité et des troubles métaboliques associés. Il s'est montré prometteur lors d'essais précliniques et cliniques pour améliorer le métabolisme du glucose chez les patients atteints de diabète de type 2 . De plus, son rôle d'antagoniste du CB1 en fait un outil précieux pour étudier le système endocannabinoïde et ses effets sur divers processus physiologiques .
Mécanisme d'action
L'this compound exerce ses effets en se liant sélectivement au récepteur cannabinoïde CB1 et en l'antagonisant. Ce récepteur est impliqué dans la régulation de l'appétit, du métabolisme et de l'équilibre énergétique. En bloquant le CB1, l'this compound peut réduire l'apport alimentaire et favoriser la perte de poids. Il influence également le métabolisme du glucose, ce qui en fait un agent thérapeutique potentiel pour le diabète de type 2 .
Applications De Recherche Scientifique
Otenabant has been investigated for its potential in treating obesity and related metabolic disorders. It has shown promise in pre-clinical and clinical trials for improving glucose metabolism in patients with type 2 diabetes . Additionally, its role as a CB1 antagonist makes it a valuable tool in studying the endocannabinoid system and its effects on various physiological processes .
Comparaison Avec Des Composés Similaires
L'otenabant est similaire à d'autres antagonistes du CB1 tels que le rimonabant, le taranabant et le surinabant. il se distingue par sa haute sélectivité et sa puissance. Contrairement à certains de ses homologues, l'this compound a été interrompu en raison de préoccupations réglementaires plutôt que d'effets indésirables observés lors d'essais cliniques .
Composés similaires
- Rimonabant
- Taranabant
- Surinabant
- Ibipinabant
Propriétés
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAZAADNBYXMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988316 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity. | |
| Record name | Otenabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
686344-29-6 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686344-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenabant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
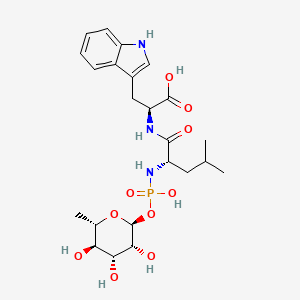
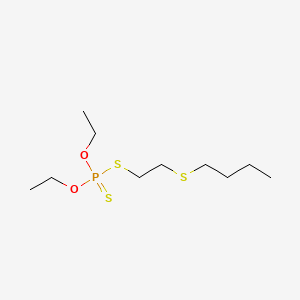

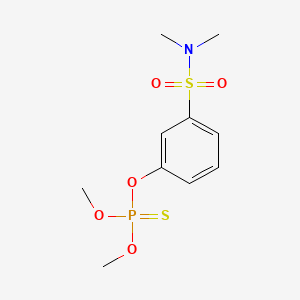
![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)

